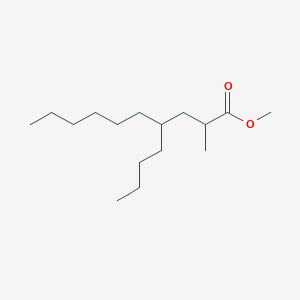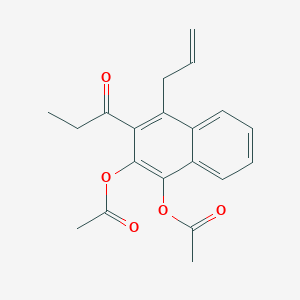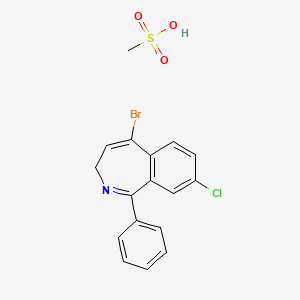
5-bromo-8-chloro-1-phenyl-3H-2-benzazepine;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-8-chloro-1-phenyl-3H-2-benzazepine;methanesulfonic acid is a complex organic compound that belongs to the benzazepine class This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a benzazepine core, combined with methanesulfonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-8-chloro-1-phenyl-3H-2-benzazepine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzazepine precursor. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction parameters precisely. The process includes the purification of the final product through crystallization or chromatography to achieve high purity suitable for research and application purposes.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-8-chloro-1-phenyl-3H-2-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce dehalogenated compounds.
Applications De Recherche Scientifique
5-bromo-8-chloro-1-phenyl-3H-2-benzazepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-bromo-8-chloro-1-phenyl-3H-2-benzazepine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-8-chloro-1-phenyl-3H-2-benzazepine: Similar in structure but without the methanesulfonic acid component.
8-chloro-1-phenyl-3H-2-benzazepine: Lacks the bromine atom.
5-bromo-1-phenyl-3H-2-benzazepine: Lacks the chlorine atom.
Uniqueness
The presence of both bromine and chlorine atoms, along with the methanesulfonic acid component, makes 5-bromo-8-chloro-1-phenyl-3H-2-benzazepine unique
Propriétés
Numéro CAS |
89376-33-0 |
|---|---|
Formule moléculaire |
C17H15BrClNO3S |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
5-bromo-8-chloro-1-phenyl-3H-2-benzazepine;methanesulfonic acid |
InChI |
InChI=1S/C16H11BrClN.CH4O3S/c17-15-8-9-19-16(11-4-2-1-3-5-11)14-10-12(18)6-7-13(14)15;1-5(2,3)4/h1-8,10H,9H2;1H3,(H,2,3,4) |
Clé InChI |
WXSPXJXMQFCZMX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1C=C(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401214.png)
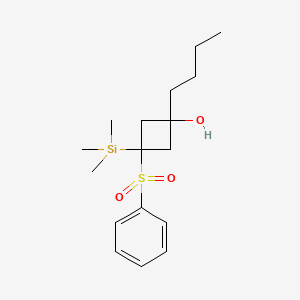

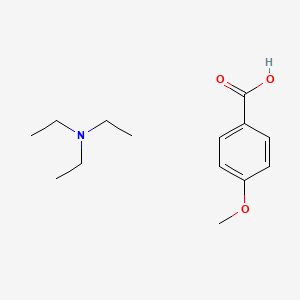
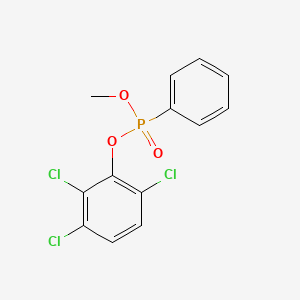
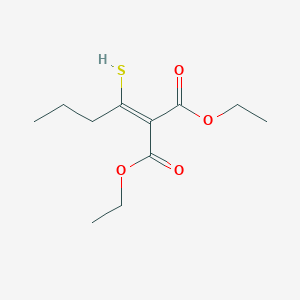
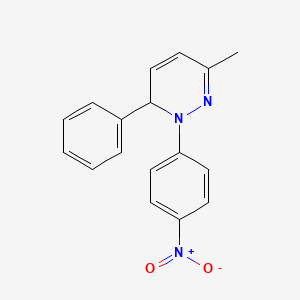
![2-([1,1'-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14401258.png)

![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)

